Isoamyl oleate

Description

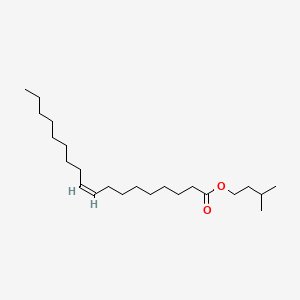

Structure

2D Structure

Properties

CAS No. |

627-89-4 |

|---|---|

Molecular Formula |

C23H44O2 |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

3-methylbutyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C23H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)25-21-20-22(2)3/h11-12,22H,4-10,13-21H2,1-3H3/b12-11- |

InChI Key |

PHUSOTFVZQDLMC-QXMHVHEDSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCC(C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamyl oleate is typically synthesized through an esterification reaction between isoamyl alcohol and oleic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions involve heating the reactants to a temperature range of 60-80°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be carried out in a batch or continuous process. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is heated, and water is continuously removed to shift the equilibrium towards the ester product. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isoamyl oleate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isoamyl alcohol and oleic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst (e.g., sulfuric acid, sodium hydroxide), temperature range of 60-80°C.

Transesterification: Another alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), temperature range of 50-70°C.

Major Products

Hydrolysis: Isoamyl alcohol and oleic acid.

Transesterification: A different ester (e.g., methyl oleate, ethyl oleate) and isoamyl alcohol.

Scientific Research Applications

Isoamyl oleate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a solvent and a reagent in various organic synthesis reactions. In biology, this compound is studied for its potential as a bio-based lubricant and its biodegradability. In medicine, it is explored for its potential use in drug delivery systems due to its emollient properties and ability to enhance the penetration of active ingredients through the skin.

Mechanism of Action

The mechanism of action of isoamyl oleate primarily involves its emollient properties. When applied to the skin, it forms a thin, non-greasy layer that helps to retain moisture and improve the skin’s barrier function. This enhances the skin’s hydration and smoothness. Additionally, this compound can enhance the penetration of other active ingredients in a formulation, making it a valuable component in drug delivery systems.

Comparison with Similar Compounds

Structural and Chemical Properties

Oleate esters vary based on the alcohol moiety attached to oleic acid. Key differences in molecular structure influence their physical properties and applications:

Key Observations :

- Branching vs. Chain Length : this compound’s branched isoamyl group may reduce crystallinity compared to linear esters like ethyl or methyl oleate, enhancing spreadability in cosmetic formulations .

- Oxidative Stability : All oleate esters are prone to autoxidation due to the unsaturated oleic acid backbone, requiring antioxidants in formulations .

Comparison Highlights :

- Cosmetics: Isoamyl and isodecyl oleate are preferred for their non-greasy feel, while ethyl oleate’s higher volatility limits its use in leave-on products .

- Industrial Use : Methyl oleate’s low viscosity makes it suitable for biodiesel, whereas this compound’s higher molecular weight may benefit high-temperature lubricants .

Q & A

Q. What are the standard protocols for synthesizing Isoamyl oleate in laboratory settings?

this compound is typically synthesized via esterification, where oleic acid reacts with isoamyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid). Key steps include:

- Reagent Purity : Use high-purity oleic acid (≥99%) and isoamyl alcohol to minimize side reactions.

- Catalytic Conditions : Optimize catalyst concentration (e.g., 1-3% w/w sulfuric acid) and reaction temperature (80-120°C) to enhance yield .

- Purification : Post-reaction, neutralize the catalyst, wash with sodium bicarbonate, and purify via vacuum distillation or column chromatography .

- Safety : Follow flammability protocols (e.g., avoid open flames, use spark-proof equipment) due to the ester’s low flash point, as seen in analogous esters like Isoamyl acetate .

Q. Which analytical techniques are recommended for characterizing this compound purity and structure?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile impurities by comparing retention times and mass spectra with standards .

- Nuclear Magnetic Resonance (NMR) : Confirm ester bond formation via characteristic peaks (e.g., ester carbonyl at ~170 ppm in NMR) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C=O stretch at ~1740 cm) . Ensure instrument calibration using certified reference materials for reproducibility .

Q. What safety measures are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., nitrile), splash-resistant goggles, and flame-retardant lab coats .

- Ventilation : Use fume hoods to mitigate inhalation risks, as esters like Isoamyl acetate release flammable vapors .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and heat sources. Ground equipment to prevent static discharge .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound across studies?

Discrepancies often arise from variations in synthesis conditions, purity assessment methods, or instrumental calibration. To resolve:

- Cross-Validation : Compare data from multiple techniques (e.g., GC-MS, NMR, and FTIR) to confirm molecular identity and purity .

- Standardized Protocols : Adopt ASTM or OECD guidelines for viscosity, density, and solubility measurements to ensure consistency .

- Batch Analysis : Replicate experiments under controlled conditions (temperature, humidity) to isolate environmental impacts .

Q. What experimental design considerations are essential for studying this compound’s stability under varying environmental conditions?

- Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 40-60°C) and humidity (75-90% RH) to simulate long-term degradation. Monitor changes via HPLC or GC-MS .

- Light Sensitivity : Use UV-vis spectroscopy to assess photolytic decomposition; store samples in amber glass to prevent light-induced oxidation .

- Statistical Modeling : Apply factorial design to evaluate interactions between temperature, oxygen exposure, and pH on stability .

Q. How can researchers resolve contradictions in catalytic efficiency data for this compound synthesis?

Contradictions may stem from catalyst deactivation, solvent effects, or incomplete reactant conversion. Mitigation strategies include:

- Kinetic Profiling : Track reaction progress using in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

- Catalyst Characterization : Use BET surface area analysis or TEM to assess catalyst morphology and active site availability .

- Meta-Analysis : Systematically review literature to identify trends (e.g., solvent polarity’s impact on yield) and design follow-up experiments .

Q. What advanced methodologies can improve the reproducibility of this compound-based formulations in applied research?

- Quality-by-Design (QbD) : Use design-of-experiments (DoE) to optimize formulation parameters (e.g., emulsifier concentration, mixing speed) .

- Interlaboratory Studies : Collaborate with multiple labs to validate protocols and reduce institutional bias .

- Machine Learning : Train models on historical synthesis data to predict optimal reaction conditions and reduce trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.